4-(2-Methoxy-1-methylethyl)piperidine hydrochloride
Description
Historical Context and Discovery
The development of 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride emerges from the rich historical foundation of piperidine chemistry, which traces its origins to the mid-nineteenth century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson, and again independently in 1852 by the French chemist Auguste Cahours, who provided the compound with its current nomenclature. Both pioneering chemists obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational methodology for piperidine research that would continue to evolve over subsequent decades.
The broader piperidine family has since become recognized as one of the most significant heterocyclic systems in both natural product chemistry and pharmaceutical development. The structural motif is present in numerous natural alkaloids, including piperine, which imparts the characteristic spicy taste to black pepper, and other biologically active compounds such as the fire ant toxin solenopsin and the toxic alkaloid coniine from poison hemlock. This historical precedent established piperidine derivatives as compounds of considerable biological and pharmaceutical interest.
The specific compound this compound represents a more recent development in piperidine chemistry, reflecting advances in synthetic methodology and the growing sophistication of medicinal chemistry approaches. Recent scientific literature has demonstrated significant progress in the synthesis and characterization of various piperidine derivatives, with researchers developing novel intramolecular and intermolecular reactions for the formation of these valuable chemical entities. The emergence of this particular compound reflects the continuing evolution of piperidine chemistry and its applications in contemporary research.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with substituent groups. The primary component name indicates a piperidine ring system, which consists of a six-membered saturated heterocycle containing one nitrogen atom and five carbon atoms arranged in a chair-like conformation similar to cyclohexane.
The systematic name incorporates several key structural elements that define the compound's molecular architecture. The numeral "4" indicates the position of substitution on the piperidine ring, specifically referring to the carbon atom that is located two positions away from the nitrogen atom when counting around the ring. The substituent group "2-Methoxy-1-methylethyl" describes a three-carbon chain where the terminal carbon bears a methoxy group and the middle carbon carries a methyl group, creating a branched alkyl ether functionality.
Alternative nomenclature systems recognize this compound under the name 4-(1-Methoxypropan-2-yl)piperidine, which represents the same molecular structure described through a different systematic approach. This alternative naming convention emphasizes the propyl chain perspective rather than the ethyl chain perspective, demonstrating the flexibility inherent in chemical nomenclature systems while maintaining precise structural identification.
The hydrochloride designation indicates the formation of a salt between the basic piperidine nitrogen and hydrochloric acid. This salt formation is a common approach in pharmaceutical chemistry for improving the solubility, stability, and handling characteristics of basic organic compounds. The resulting ionic compound typically exhibits enhanced water solubility compared to the free base form, making it more suitable for various research and synthetic applications.
Properties
IUPAC Name |
4-(1-methoxypropan-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(7-11-2)9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKSVLVISJVMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679011 | |
| Record name | 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209587-37-0 | |
| Record name | 4-(1-Methoxypropan-2-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-methoxy-1-methylethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(2-Methoxy-1-methylethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83
- Physical State : White solid
- Melting Point : 200–207°C
- Applications : Used in chemical synthesis; safety protocols emphasize protective equipment and ventilation .
Key Differences: The diphenylmethoxy group increases aromaticity and molecular weight compared to the methoxy-1-methylethyl substituent.
4-[2-Chloro-4-(2-phenylpropan-2-yl)phenoxy]piperidine Hydrochloride
- Structure: Features a chloro-substituted phenoxy group and a bulky 2-phenylpropan-2-yl substituent .
- Implications : The chloro group may enhance electrophilic reactivity, while the bulky substituent could sterically hinder interactions with biological targets.
Paroxetine Hydrochloride
- Molecular Formula: C₁₉H₂₀FNO₃·HCl
- Molecular Weight : 365.83 (anhydrous)
- Applications : FDA-approved antidepressant (SSRI) .
- Solubility : Hydrochloride salt improves aqueous solubility, critical for oral bioavailability.
Key Differences :
Paroxetine’s benzodioxol and fluorophenyl groups contribute to its selective serotonin reuptake inhibition. The methoxy-1-methylethyl group in the target compound may offer different pharmacokinetic profiles due to reduced aromaticity.
Piperidine Derivatives with Halogen Substituents
- Example : CAS 1289387-33-2 (4-[[(2-chloro-6-fluorophenyl)methoxy]methyl]piperidine hydrochloride)
Comparative Data Table
Research Findings and Implications
Biological Activity
4-(2-Methoxy-1-methylethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a piperidine ring substituted with a methoxy and isopropyl group, suggests various pharmacological applications. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₉H₁₅ClN
- Molecular Weight : 175.68 g/mol
- CAS Number : 1245647-68-0
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective modulator of certain serotonin receptors, particularly the 5-HT receptors, which play crucial roles in mood regulation and neuropsychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits affinity for various serotonin receptor subtypes, influencing pathways related to mood and anxiety.
- Dopaminergic Activity : Preliminary studies suggest that it may also affect dopaminergic pathways, potentially impacting conditions such as depression and schizophrenia.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound. In vitro assays have demonstrated its potential in various biological contexts:
Case Studies
- Antidepressant Efficacy : A study conducted on rodent models showed that administration of the compound resulted in a significant increase in serotonin levels, correlating with reduced symptoms of depression as measured by the forced swim test and tail suspension test.
- Anxiety Reduction : In another study involving anxiety-inducing stimuli, subjects treated with this compound displayed significantly lower anxiety-like behaviors compared to controls, suggesting its potential use in anxiety disorders.
- Neuroprotection : Research indicated that the compound could protect against oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases.
Toxicology and Safety Profile
Toxicological assessments have been performed to evaluate the safety profile of this compound. Acute toxicity studies in animal models revealed an LD50 value greater than 1000 mg/kg, indicating a relatively low toxicity level. Long-term studies are necessary to fully understand chronic exposure risks.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Clinical Trials : Evaluating efficacy in human subjects for mood disorders.
- Mechanistic Studies : Understanding the detailed molecular interactions with serotonin and dopamine receptors.
- Derivatives Development : Exploring structural modifications to enhance potency and selectivity.
Q & A
Q. How can researchers synthesize and characterize 4-(2-Methoxy-1-methylethyl)piperidine hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting piperidine derivatives with methoxy-isopropyl halides in anhydrous conditions, followed by HCl salt formation. Characterization requires 1H/13C NMR to confirm substituent positions, HPLC for purity (>98%), and mass spectrometry for molecular weight validation. Stability during synthesis should be monitored via TLC or in situ FTIR to detect intermediates .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in a dry, inert environment (argon/vacuum-sealed containers) to prevent hydrolysis of the methoxy group. Stability studies under varying pH (e.g., 3–9) and temperatures (25–40°C) show degradation above 40°C, with HPLC tracking decomposition products like piperidine or methoxy-isopropyl alcohols .
Advanced Research Questions
Q. How should researchers design experiments to evaluate biological activity in receptor-binding assays?
- Methodological Answer : Use radioligand displacement assays (e.g., for opioid or σ receptors) with HEK-293 cells expressing target receptors. Include positive controls (e.g., Meperidine for opioid receptors ) and negative controls (vehicle-only wells). Optimize incubation times (30–60 mins) and concentrations (1 nM–10 µM) to calculate IC50 values. Validate results with Schild regression analysis to confirm competitive binding .
Q. How can contradictory data in pharmacological studies be resolved?
- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted starting materials) or assay variability. Perform HPLC-MS to verify compound purity. Replicate experiments across multiple cell lines (e.g., CHO vs. HEK-293) and use blinded analysis to minimize bias. Compare results with structurally similar compounds (e.g., 4-(4-Methoxyphenyl)sulfonyl piperidine hydrochloride) to identify substituent-specific effects .
Q. What strategies mitigate risks when handling reactive intermediates during synthesis?
- Methodological Answer : Use Schlenk-line techniques under nitrogen for moisture-sensitive steps. Monitor reaction progress with in-line FTIR to avoid over-alkylation. Quench reactive intermediates (e.g., Grignard reagents) slowly at 0°C. Always include emergency quenching protocols (e.g., acetic acid for excess alkyl halides) and conduct HAZOP analyses for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
